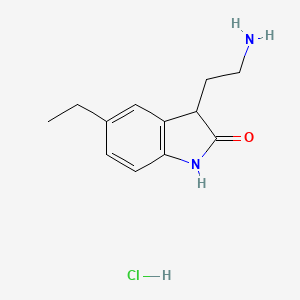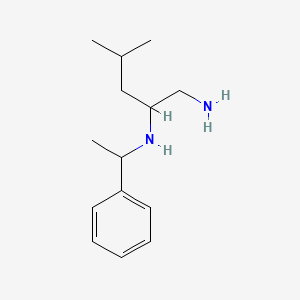
1-Amino-3-(benciloxi)-2,2-dimetilciclobutano
Descripción general
Descripción
3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzyloxy)-2,2-dimethylcyclobutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediario Farmacéutico
1-Amino-3-(benciloxi)-2,2-dimetilciclobutano: se utiliza principalmente como intermediario en la investigación farmacéutica. Como intermediario, puede utilizarse en la síntesis de diversas moléculas farmacológicamente activas. Su estructura única lo convierte en un precursor valioso en el desarrollo de fármacos que pueden interactuar con objetivos biológicos como las enzimas o los receptores dentro del cuerpo .
Síntesis de Moléculas Quirales
El centro quiral del compuesto lo convierte en un material de partida importante para la síntesis de fármacos quirales. La quiralidad es un factor clave en el diseño de fármacos, ya que puede afectar significativamente la eficacia y la seguridad de un fármaco. Los investigadores pueden utilizar este compuesto para crear sustancias enantioméricamente puras, que son esenciales para producir fármacos con los efectos terapéuticos deseados .
Ciencia de Materiales
En la ciencia de los materiales, This compound puede utilizarse para modificar las propiedades de los polímeros. Al incorporar este compuesto en las cadenas de polímeros, los científicos pueden alterar las características físicas de los materiales, como su estabilidad térmica, rigidez y solubilidad, lo que es crucial para desarrollar nuevos materiales con aplicaciones específicas .
Desarrollo de Catalizadores
Este compuesto también puede servir como ligando o como componente estructural en catalizadores utilizados para reacciones químicas. Los catalizadores son sustancias que aumentan la velocidad de una reacción química sin ser consumidas en el proceso. La estructura única de este compuesto podría proporcionar especificidad y selectividad en los procesos catalíticos, lo que es beneficioso para la producción química a escala industrial .
Investigación Neurológica
La estructura de This compound sugiere posibles aplicaciones en la investigación neurológica. Los compuestos con estructuras similares se han utilizado como inhibidores selectivos de los transportadores de aminoácidos excitatorios (EAAT), que desempeñan un papel crucial en la regulación de la neurotransmisión sináptica. Esta aplicación es particularmente relevante en el estudio de las enfermedades neurodegenerativas y en el desarrollo de terapias neuroprotectoras.
Industria del Aroma y la Fragancia
Aunque no está directamente relacionado con This compound, sus análogos estructurales se han utilizado en la síntesis de compuestos como el acetato de bencilo, un agente común de fragancia y saborizante. Esto sugiere que el compuesto en cuestión podría utilizarse potencialmente en la industria del aroma y la fragancia para desarrollar nuevos agentes aromáticos o saborizantes.
Propiedades
IUPAC Name |
2,2-dimethyl-3-phenylmethoxycyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(2)11(14)8-12(13)15-9-10-6-4-3-5-7-10/h3-7,11-12H,8-9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDSYBZISZBRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1OCC2=CC=CC=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


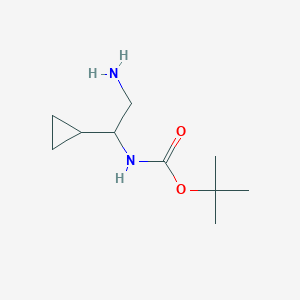

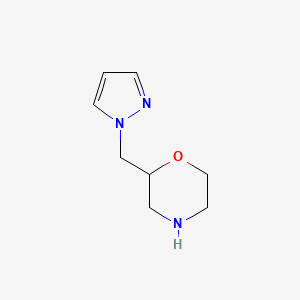
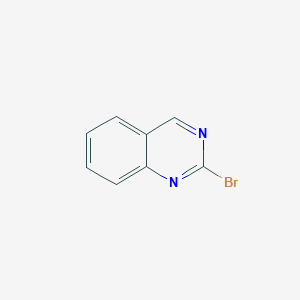
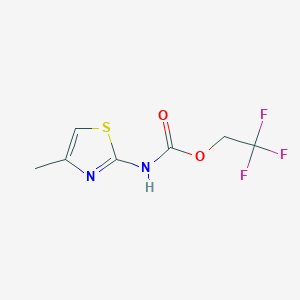
![5-Ethyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B1527887.png)

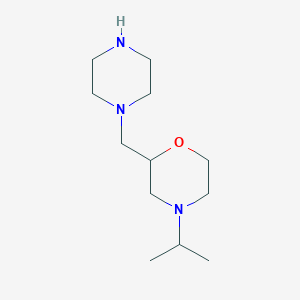
![2-[4-(Aminomethyl)piperidin-1-yl]-1-phenylethan-1-ol](/img/structure/B1527891.png)
![9-Bromo-8-hydroxy-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B1527892.png)

